molecular formula C21H27N3O3 B12238919 3-Tert-butyl-6-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12238919
M. Wt: 369.5 g/mol
InChI Key: QLKQNWSIQPMJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-6-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a tert-butyl group and a methoxybenzoyl-pyrrolidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3,6-dichloropyridazine with tert-butylamine to introduce the tert-butyl group. This is followed by the nucleophilic substitution of the chlorine atoms with the methoxybenzoyl-pyrrolidinyl moiety under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The purification process often involves recrystallization and chromatographic techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the pyridazine ring or the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, methyl iodide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-Tert-butyl-6-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-6-methoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline
  • 3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine

Uniqueness

Compared to similar compounds, 3-Tert-butyl-6-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzoyl-pyrrolidinyl moiety, in particular, contributes to its potential bioactivity and versatility in various applications.

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C21H27N3O3/c1-21(2,3)18-9-10-19(23-22-18)27-14-15-11-12-24(13-15)20(25)16-7-5-6-8-17(16)26-4/h5-10,15H,11-14H2,1-4H3

InChI Key

QLKQNWSIQPMJPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.